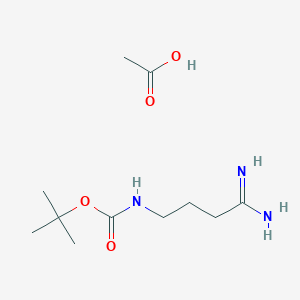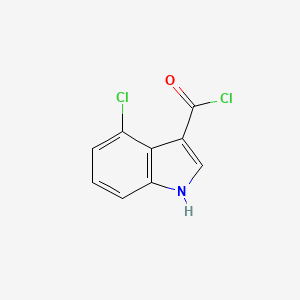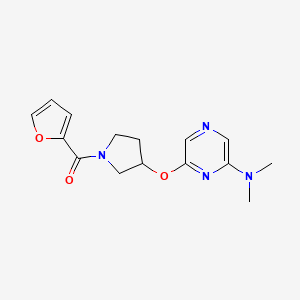
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate, also known as AIBN, is a chemical compound that is commonly used as a radical initiator in polymerization reactions. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and ether. AIBN is widely used in the chemical industry due to its ability to initiate polymerization reactions at a relatively low temperature, making it an efficient and cost-effective catalyst.
Mecanismo De Acción
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate initiates polymerization reactions by generating free radicals through thermal decomposition. When heated, tert-Butyl (4-amino-4-iminobutyl)carbamate acetate decomposes into two radicals, which then react with monomers to form polymer chains. The resulting polymerization reaction is highly exothermic, releasing a significant amount of heat.
Biochemical and Physiological Effects:
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is not commonly used in biochemical or physiological research, as it is primarily used as a chemical catalyst. However, it has been shown to have toxic effects on living organisms when ingested or inhaled in large quantities. As such, it should be handled with care and disposed of properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using tert-Butyl (4-amino-4-iminobutyl)carbamate acetate as a radical initiator is its ability to initiate polymerization reactions at a relatively low temperature. This makes it a cost-effective catalyst for large-scale industrial applications. However, tert-Butyl (4-amino-4-iminobutyl)carbamate acetate can also be hazardous to handle and store, and it may not be suitable for all polymerization reactions.
Direcciones Futuras
There are several potential future directions for research involving tert-Butyl (4-amino-4-iminobutyl)carbamate acetate. One area of interest is the development of new methods for synthesizing polymers with controlled molecular weight and architecture. Another potential direction is the use of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate in the synthesis of advanced materials with unique properties, such as self-healing or shape-memory polymers. Additionally, further research is needed to better understand the toxic effects of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate and develop safer handling and disposal methods.
Métodos De Síntesis
The synthesis of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate involves the reaction of tert-butylamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic acid to form tert-Butyl (4-amino-4-iminobutyl)carbamate acetate. This synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator in the polymerization of various monomers, including acrylics, methacrylates, and vinyl monomers. tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is also used in the synthesis of polymers with controlled molecular weight and architecture, making it a valuable tool in the development of advanced materials.
Propiedades
IUPAC Name |
acetic acid;tert-butyl N-(4-amino-4-iminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12-6-4-5-7(10)11;1-2(3)4/h4-6H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIGYMTXVZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)

![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2713103.png)
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)

![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)
methanone](/img/structure/B2713107.png)


![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)


